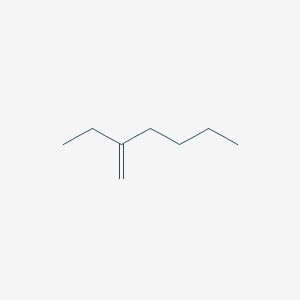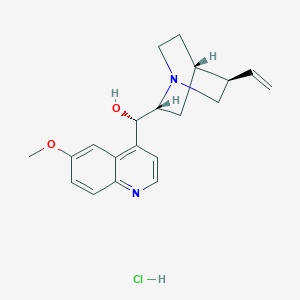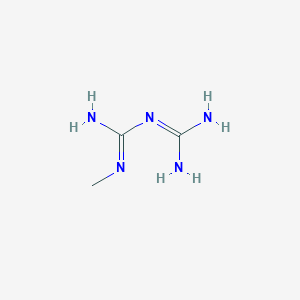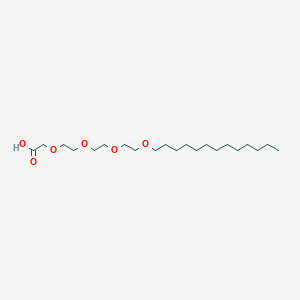
3,6,9,12-Tetraoxapentacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxapentacosanoic acid, also known as TOFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including biochemistry and medicine. TOFA is a carboxylic acid derivative that is structurally similar to fatty acids and has been shown to have various biochemical and physiological effects.
Mechanism Of Action
3,6,9,12-Tetraoxapentacosanoic acid exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. By inhibiting ACC, 3,6,9,12-Tetraoxapentacosanoic acid reduces the availability of fatty acids for various cellular processes, leading to a decrease in cell growth and proliferation.
Biochemical And Physiological Effects
3,6,9,12-Tetraoxapentacosanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the regulation of lipid metabolism, and the improvement of insulin sensitivity. Additionally, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3,6,9,12-Tetraoxapentacosanoic acid in lab experiments is its specificity for ACC, which allows for targeted inhibition of fatty acid synthesis. Additionally, 3,6,9,12-Tetraoxapentacosanoic acid is relatively easy to synthesize and has a long shelf life. However, one limitation of using 3,6,9,12-Tetraoxapentacosanoic acid is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 3,6,9,12-Tetraoxapentacosanoic acid. One area of interest is the development of 3,6,9,12-Tetraoxapentacosanoic acid analogs with improved specificity and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 3,6,9,12-Tetraoxapentacosanoic acid and its potential applications in various fields, including cancer research, obesity, and diabetes. Finally, research is needed to determine the safety and toxicity of 3,6,9,12-Tetraoxapentacosanoic acid and its analogs in various cell types and animal models.
Synthesis Methods
3,6,9,12-Tetraoxapentacosanoic acid can be synthesized through several methods, including the oxidation of oleic acid or the hydrolysis of triolein. However, the most commonly used method for synthesizing 3,6,9,12-Tetraoxapentacosanoic acid is through the reaction of formaldehyde and acetic anhydride in the presence of a catalyst.
Scientific Research Applications
3,6,9,12-Tetraoxapentacosanoic acid has been extensively studied for its potential applications in various fields, including cancer research, obesity, and diabetes. In cancer research, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to inhibit the growth of cancer cells by targeting fatty acid synthesis. In obesity and diabetes research, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to regulate lipid metabolism and improve insulin sensitivity.
properties
CAS RN |
127174-97-4 |
|---|---|
Product Name |
3,6,9,12-Tetraoxapentacosanoic acid |
Molecular Formula |
C21H42O6 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23/h2-20H2,1H3,(H,22,23) |
InChI Key |
YGNNWPABJOELRL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
synonyms |
TRIDECETH-4 CARBOXYLIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



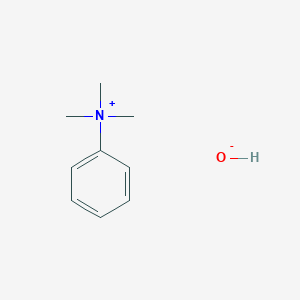
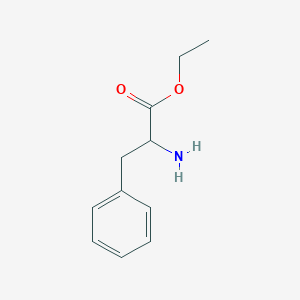
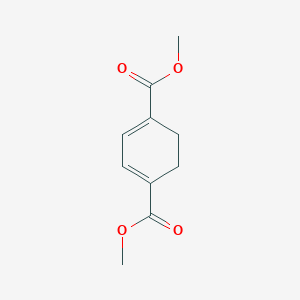
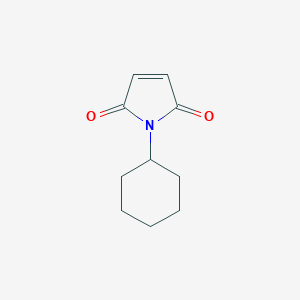
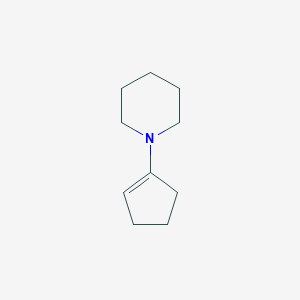
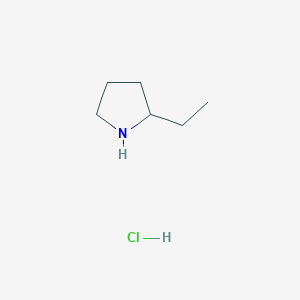
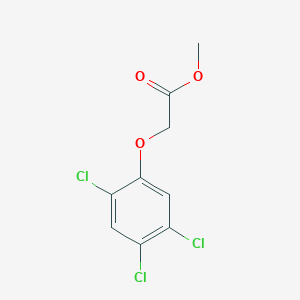
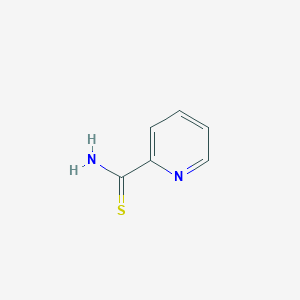
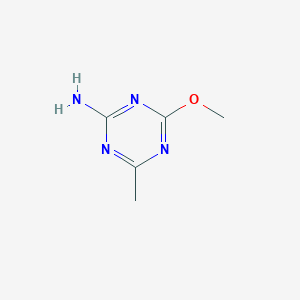
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
